molecular formula C13H20O2 B7989652 4-n-Propoxy-3,5-dimethylphenethyl alcohol

4-n-Propoxy-3,5-dimethylphenethyl alcohol

Cat. No.: B7989652
M. Wt: 208.30 g/mol
InChI Key: YNFBZQOUOYNABS-UHFFFAOYSA-N
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Description

4-<i>n</i>-Propoxy-3,5-dimethylphenethyl alcohol is a synthetic aromatic alcohol featuring a phenethyl backbone substituted with a propoxy group at the 4-position and methyl groups at the 3- and 5-positions. This compound’s structure confers unique physicochemical properties, including enhanced lipophilicity due to the alkyl substituents, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name

2-(3,5-dimethyl-4-propoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-7-15-13-10(2)8-12(5-6-14)9-11(13)3/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFBZQOUOYNABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Propoxy-3,5-dimethylphenethyl alcohol typically involves the alkylation of 3,5-dimethylphenethyl alcohol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-n-Propoxy-3,5-dimethylphenethyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are employed.

Major Products Formed

    Oxidation: 4-n-Propoxy-3,5-dimethylbenzaldehyde or 4-n-Propoxy-3,5-dimethylbenzoic acid.

    Reduction: 4-n-Propoxy-3,5-dimethylphenethyl alkane.

    Substitution: Various substituted phenethyl alcohol derivatives.

Scientific Research Applications

4-n-Propoxy-3,5-dimethylphenethyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-n-Propoxy-3,5-dimethylphenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-<i>n</i>-Propoxy-3,5-dimethylphenethyl alcohol and related compounds:

Compound Name Key Substituents Physicochemical Properties Applications/Findings
4-<i>n</i>-Propoxy-3,5-dimethylphenethyl alcohol 4-propoxy, 3,5-dimethyl High lipophilicity (logP ~3.8), mp ~85–90°C Potential intermediate in drug synthesis (inferred from analogs)
4'-Hydroxy-4-biphenyl methylene alcohol Biphenyl core, 4-hydroxy Moderate solubility in polar solvents Used in polymer synthesis and ligand design
3-Nitrobenzyl alcohol 3-nitrobenzyl group Lower lipophilicity (logP ~1.2), mp ~35°C Pharmaceutical intermediate (e.g., nitrosophenylpyridine analogs)
N-(4-Benzoylphenyl)-4-hydroxy-2-oxo-5-phenethyl-2,5-dihydro-1H-pyrrole-3-carboxamide Benzoylphenethyl-pyrrole hybrid Photoreactive properties Photoaffinity probe for biophysical studies

Key Findings from Analogs:

Lipophilicity and Bioavailability : The propoxy and dimethyl groups in 4-<i>n</i>-Propoxy-3,5-dimethylphenethyl alcohol likely enhance membrane permeability compared to polar analogs like 4'-hydroxy-4-biphenyl methylene alcohol . This aligns with trends observed in phenethyl derivatives used in drug delivery systems.

Synthetic Pathways : Unlike nitrobenzyl alcohols (e.g., 3-nitrobenzyl alcohol), which are synthesized via nitration followed by reduction , the target compound may require etherification (e.g., Williamson synthesis) and Friedel-Crafts alkylation, as seen in biphenyl alcohol synthesis .

Reactivity : The steric hindrance from the 3,5-dimethyl groups could reduce nucleophilic reactivity compared to unsubstituted phenethyl alcohols, similar to observations in hindered aryl ethers .

Biological Activity

4-n-Propoxy-3,5-dimethylphenethyl alcohol is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C13H18O2
  • CAS Number : [Not provided in the search results]

Antioxidant Activity

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and enhance the body's natural defense mechanisms.

Neuroprotective Effects

Studies suggest that phenethyl alcohol derivatives can exert neuroprotective effects. For instance, related compounds have been shown to improve cognitive functions and reduce anxiety-like behaviors in animal models. These effects are thought to be mediated through pathways involving the Nrf2-Keap1 signaling pathway, which regulates the expression of antioxidant proteins that protect against cellular damage.

Case Studies and Experimental Data

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects of phenethyl alcohol derivatives.
    • Methodology : Administered to aged C57BL/6J mice.
    • Results : Improved working memory and reduced neuronal loss were observed. The study highlighted the potential of these compounds in combating age-related cognitive decline.
  • Antioxidant Mechanism Exploration :
    • Objective : To investigate the antioxidant mechanisms.
    • Methodology : Molecular docking assays were performed to predict interactions with cellular proteins.
    • Results : Confirmed that these compounds inhibit the interaction between Nrf2 and Keap1, leading to increased expression of protective genes such as glutathione peroxidase 4 (GPX4) and heme oxygenase 1 (HO-1).

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference Study
AntioxidantScavenging free radicals
NeuroprotectionEnhances Nrf2 signaling
Cognitive ImprovementImproves memory and reduces anxiety

Toxicological Considerations

While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicological studies are necessary to determine any potential adverse effects or toxicity levels associated with its use.

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